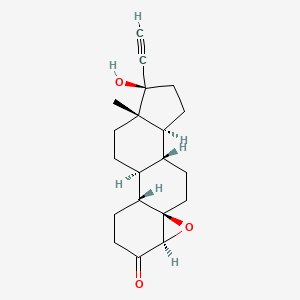

Norethisterone 4beta,5-oxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Norethisterone 4beta,5-oxide, also known as this compound, is a useful research compound. Its molecular formula is C20H26O3 and its molecular weight is 314.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Properties

Norethisterone 4beta,5-oxide exhibits several pharmacological actions that make it valuable in clinical settings:

- Progestational Activity : It mimics the action of natural progesterone, influencing the menstrual cycle and supporting pregnancy.

- Aromatase Inhibition : This compound has been identified as an irreversible inhibitor of aromatase, an enzyme crucial for estrogen synthesis. This property may have implications in treating estrogen-dependent cancers such as breast cancer .

- Androgenic and Estrogenic Effects : While primarily a progestin, norethisterone also has weak androgenic and estrogenic properties. These effects can be beneficial or adverse, depending on the context of use .

Hormonal Contraception

Norethisterone is commonly used in combination with estrogens in oral contraceptive formulations. Its effectiveness as a contraceptive is attributed to its ability to inhibit ovulation and alter the endometrial lining to prevent implantation .

Treatment of Endometriosis

Norethisterone is utilized in managing endometriosis-related pain. Studies indicate that treatment with norethisterone can reduce pelvic pain associated with endometriosis by suppressing ovulation and inducing endometrial atrophy . A clinical study reported that 50% of patients experienced relief from symptoms following treatment with progestins like norethisterone .

Hormone Replacement Therapy

In postmenopausal women, norethisterone is often combined with estrogens for hormone replacement therapy (HRT). It alleviates menopausal symptoms such as hot flashes and helps prevent osteoporosis by maintaining bone density .

Management of Amenorrhea and Dysfunctional Uterine Bleeding

Norethisterone is prescribed for amenorrhea (absence of menstruation) and dysfunctional uterine bleeding. It helps regulate menstrual cycles and manage abnormal bleeding patterns effectively .

Case Studies and Research Findings

Several case studies highlight the efficacy and safety of norethisterone:

- Endometriosis Treatment : A study involving 194 women treated with 5 to 15 mg/day of norethisterone acetate for an average duration of 13 months reported that over half of the participants experienced no side effects, while others reported mild issues like weight gain or acne .

- Hormonal Contraception Efficacy : In a large cohort study examining high-dosage norethisterone for miscarriage prevention, only a small percentage of women exhibited androgenic side effects, suggesting that lower doses may minimize adverse reactions while maintaining contraceptive efficacy .

Potential Risks and Side Effects

While norethisterone is generally well-tolerated, some potential side effects include:

- Androgenic Effects : High doses can lead to symptoms such as hirsutism (excess hair growth), acne, and voice changes due to its androgenic activity .

- Delayed Return to Fertility : Some users may experience irregular menstrual cycles after discontinuation of treatment; however, there is no evidence suggesting permanent infertility .

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying Norethisterone 4β,5-oxide in biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its specificity and sensitivity. Ensure calibration curves are validated using isotopically labeled internal standards (e.g., deuterated analogs) to account for matrix effects. Purity verification should follow guidelines requiring ≥95% chemical purity (HPLC or GC) and structural confirmation via NMR . For reproducibility, document instrument parameters (e.g., column type, mobile phase gradient) and sample preparation steps (e.g., extraction solvents, derivatization protocols) in line with ICMJE standards .

Q. How should synthetic routes for Norethisterone 4β,5-oxide be optimized to ensure scalability and purity?

Methodological Answer: Start with bench-scale epoxidation of norethisterone using meta-chloroperbenzoic acid (mCPBA) in anhydrous dichloromethane under inert atmosphere. Monitor reaction progress via thin-layer chromatography (TLC) and isolate the 4β,5-oxide isomer via column chromatography. Purity must be confirmed by melting point analysis, elemental composition (CHN analysis), and spectral data (IR, ¹H/¹³C NMR). For scalability, replace hazardous solvents (e.g., dichloromethane) with greener alternatives like ethyl acetate and optimize catalyst loading .

Q. What experimental protocols are critical for characterizing the stability of Norethisterone 4β,5-oxide under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines). Use HPLC to quantify degradation products (e.g., reversion to norethisterone) at predefined intervals. Statistical analysis (ANOVA followed by Tukey’s test) should assess significance of degradation rates. Document storage recommendations (e.g., desiccated, -20°C) in alignment with IARC protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of Norethisterone 4β,5-oxide across in vitro and in vivo models?

Methodological Answer: Perform comparative studies using human liver microsomes (in vitro) and rodent models (in vivo) to identify species-specific cytochrome P450 (CYP) interactions. Employ stable isotope tracers to track metabolite formation (e.g., hydroxylated or glucuronidated derivatives). Use Bayesian statistical models to reconcile discrepancies in kinetic parameters (e.g., Vmax, Km) and validate findings with CRISPR-engineered CYP knockout cell lines .

Q. What computational strategies are effective for predicting the binding affinity of Norethisterone 4β,5-oxide to progesterone receptors?

Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (AMBER or GROMACS) to model ligand-receptor interactions. Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics (Kon/Koff). Address discrepancies between computational and experimental data by refining force field parameters or incorporating quantum mechanical/molecular mechanical (QM/MM) hybrid methods .

Q. How should researchers design dose-response studies to evaluate the progestogenic vs. androgenic activity of Norethisterone 4β,5-oxide?

Methodological Answer: Use dual-luciferase reporter assays in HEK293 cells transfected with human progesterone receptor (PR) and androgen receptor (AR). Include positive controls (e.g., progesterone for PR, dihydrotestosterone for AR) and normalize data to vehicle-treated cells. Apply nonlinear regression (four-parameter logistic model) to calculate EC50 values. For in vivo validation, use ovariectomized rodent models with histological assessment of endometrial proliferation .

Q. What statistical approaches are optimal for analyzing contradictory data on the compound’s genotoxic potential?

Methodological Answer: Combine Ames test, micronucleus assay, and comet assay results into a weight-of-evidence framework. Use meta-analysis to pool data from independent studies, adjusting for heterogeneity via random-effects models. Sensitivity analyses should exclude outliers (e.g., Grubbs’ test) and stratify by experimental conditions (e.g., cell type, exposure duration). Report confidence intervals and p-values with Bonferroni correction for multiple comparisons .

Q. Methodological Notes

- Data Reproducibility : Adhere to Beilstein Journal guidelines by detailing experimental protocols in supplementary materials, including raw chromatograms, spectral data, and statistical scripts .

- Ethical Compliance : For in vivo studies, justify sample sizes using power analysis (α=0.05, β=0.2) and describe randomization methods (e.g., block randomization) per NREC standards .

- Structural Characterization : Provide 2D NMR assignments (COSY, HSQC) and high-resolution mass spectrometry (HRMS) data to unambiguously confirm the 4β,5-oxide configuration .

属性

CAS 编号 |

51267-63-1 |

|---|---|

分子式 |

C20H26O3 |

分子量 |

314.4 g/mol |

IUPAC 名称 |

(1S,2R,6R,8R,11R,12S,15R,16S)-15-ethynyl-15-hydroxy-16-methyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one |

InChI |

InChI=1S/C20H26O3/c1-3-19(22)10-8-14-12-7-11-20-15(4-5-16(21)17(20)23-20)13(12)6-9-18(14,19)2/h1,12-15,17,22H,4-11H2,2H3/t12-,13+,14+,15-,17+,18+,19+,20-/m1/s1 |

InChI 键 |

KFLSFLKSZVHGAZ-XNKASBSZSA-N |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC45C3CCC(=O)C4O5 |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@]45[C@@H]3CCC(=O)[C@@H]4O5 |

规范 SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC45C3CCC(=O)C4O5 |

同义词 |

norethindrone-4 beta,5 beta-epoxide norethindrone-4 beta,5 beta-epoxide, (17alpha)-isomer norethindrone-4 beta,5 beta-epoxide, (4alpha,5alpha)-isomer norethisterone 4 beta,5-oxide norethisterone-4 beta,5 beta-epoxide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。